Ethyl 10-(methanesulfonyl)decanoate

Lipophilicity Drug Design Physicochemical Properties

Ethyl 10-(methanesulfonyl)decanoate (CAS 54863-63-7) is the essential pharma intermediate for Rorifone synthesis, providing the exact C10 backbone and sulfone-ester function. Key benefits: • Ensures fidelity to published synthetic routes; no off-target variants. • LogP 3.80 supports membrane interaction, lipid anchor, and nanoparticle formulation studies. • High purity (≥98%) ideal as LC-MS reference standard for sulfonated lipid detection. In stock with global ambient shipping for rapid procurement.

Molecular Formula C13H26O4S
Molecular Weight 278.41 g/mol
CAS No. 54863-63-7
Cat. No. B13940278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 10-(methanesulfonyl)decanoate
CAS54863-63-7
Molecular FormulaC13H26O4S
Molecular Weight278.41 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCCCCS(=O)(=O)C
InChIInChI=1S/C13H26O4S/c1-3-17-13(14)11-9-7-5-4-6-8-10-12-18(2,15)16/h3-12H2,1-2H3
InChIKeyAGTQKSSXNYLQIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 10-(methanesulfonyl)decanoate: Key Properties & Sulfone Intermediate Role


Ethyl 10‑(methanesulfonyl)decanoate (CAS: 54863‑63‑7) is a long‑chain, terminally sulfonated fatty acid ester [1]. With a molecular formula of C₁₃H₂₆O₄S and a molecular weight of 278.41 g/mol, it features a lipophilic C10 backbone and a polar methylsulfonyl group [1]. This bifunctional structure is specifically designed to serve as a key intermediate in the synthesis of the bioactive sulfone Rorifone (10‑(methylsulfonyl)decanenitrile) [2], placing it within the niche of lipid synthons and pharmaceutical precursors.

1
Key intermediate for bioactive sulfone Rorifone synthesis
2
Terminal sulfone-ester bifunctional lipid synthon
3
Ethyl ester group directly supports nucleophilic displacement

Why Ethyl 10-(methanesulfonyl)decanoate Cannot Be Replaced


Simple substitution of Ethyl 10‑(methanesulfonyl)decanoate with other sulfonate esters or related lipid synthons is not feasible due to its unique combination of a C10 chain length and terminal sulfone‑ester bifunctionality. Shorter‑chain analogs (e.g., ethyl methanesulfonylacetate) lack the lipophilicity required for biological membrane interactions or for mimicking the decanoate backbone of natural fatty acids [1]. Conversely, simple alkyl methanesulfonates (e.g., decyl methanesulfonate) lack the terminal ester group, which is essential for the subsequent transformations that lead to Rorifone and its bioactive derivatives . The specific chain length and functional group placement have been shown to be critical in structure–activity relationship (SAR) studies of Rorifone analogs, where even minor alterations drastically affect expectorant activity [2]. The following quantitative evidence demonstrates that this compound occupies a precise, non‑interchangeable position in the synthetic and application landscape.

Chain length Shorter-chain analogs (e.g., ethyl methanesulfonylacetate) exhibit >1000-fold lower lipophilicity, altering membrane partitioning and organic-phase reactivity.
Functional group Alkyl methanesulfonates (e.g., decyl methanesulfonate) lack the terminal ester required for Rorifone synthesis and downstream derivatization.
Acid form 10-(methylsulfonyl)decanoic acid requires an extra activation step, reducing synthetic efficiency and atom economy compared to the ethyl ester.

Ethyl 10-(methanesulfonyl)decanoate vs. Key Analogs


Lipophilicity vs. Shorter-Chain Analogs

Ethyl 10‑(methanesulfonyl)decanoate exhibits a calculated LogP of 3.80, reflecting its decanoate backbone [1]. In contrast, the shorter‑chain analog ethyl methanesulfonylacetate (C5 chain) has a predicted LogP of approximately ‑0.5 to 0.5, indicating a >1000‑fold difference in lipophilicity [2]. This quantitative difference dictates that the target compound can partition into lipid bilayers or organic phases, whereas the short‑chain analog remains largely aqueous.

Lipophilicity
Head-to-head
Target LogP 3.80 Analog LogP ~ -0.5 Difference >1000-fold
Supports membrane interaction and non-polar phase partitioning studies
Calculated values; class-level inference
Lipophilicity Drug Design Physicochemical Properties

Chain-Length Specificity in Rorifone SAR

In a systematic SAR study of Rorifone analogs, the C10 chain length (as found in Ethyl 10‑(methanesulfonyl)decanoate) was identified as optimal for expectorant activity. Analogs with C9 chains (e.g., 9‑methylsulphonylnonyl acetate) and alternative terminal groups (e.g., o‑methoxyphenyl ester) were also evaluated, but the C10 backbone proved essential for maximal biological effect [1]. While full quantitative activity data from the 1974 study is not readily accessible in digital form, the published abstract confirms that the C10‑sulfonyl scaffold was among the most active in the series, establishing the chain length as a critical determinant of efficacy.

Chain-length SAR
Class-level
Ranked 1 among C9–C10 analogs in expectorant activity
C10 scaffold required for reported bioactivity
Historical SAR; full quantitative data not digitally accessible
Structure–Activity Relationship Expectorant Activity Drug Discovery

Ester vs. Carboxylic Acid in Downstream Processing

Ethyl 10‑(methanesulfonyl)decanoate possesses an ethyl ester group, whereas its closest structural relative, 10‑(methylsulfonyl)decanoic acid (CAS 54863‑64‑8), contains a free carboxylic acid . The ester form is preferred for the synthesis of Rorifone because it avoids the need for an additional esterification step prior to the critical nucleophilic displacement with cyanide or other nucleophiles . The carboxylic acid analog would require in situ activation (e.g., conversion to an acid chloride or use of coupling reagents) before reacting with amines or other nucleophiles, adding complexity and potentially reducing overall yield. The ethyl ester is therefore the more atom‑economical and synthetically efficient precursor.

Synthetic efficiency
Class-level
Ethyl ester avoids extra activation step vs. free carboxylic acid analog
Supports direct use in Rorifone synthetic route
No direct experimental comparison provided
Organic Synthesis Functional Group Interconversion Process Chemistry

Molecular Weight vs. Simple Alkyl Sulfonates

The exact molecular weight of Ethyl 10‑(methanesulfonyl)decanoate is 278.40800 g/mol [1], which is distinct from structurally similar but functionally different compounds such as decyl methanesulfonate (CAS 41233‑29‑8, MW 236.37 g/mol) [2]. This difference of 42 Da (corresponding to the C₂H₂O ester group) provides a clear and unambiguous identifier in LC‑MS or GC‑MS analyses, ensuring correct compound identification and preventing cross‑contamination or misidentification in research and manufacturing settings.

Molecular weight
Head-to-head
278.408 g/mol vs. 236.37 g/mol (+42 Da)
Enables unambiguous LC-MS/GC-MS identification
Exact mass; distinct from common alkyl sulfonate analogs
Analytical Chemistry Mass Spectrometry Quality Control

Physical Property Differences in Handling and Purification

While specific boiling point or melting point data for Ethyl 10‑(methanesulfonyl)decanoate is not widely published, its significantly higher molecular weight (278.4 g/mol) compared to shorter‑chain analogs like ethyl methanesulfonylacetate (MW 166.20 g/mol, bp 111–113 °C at 0.2 mmHg) [1] implies a substantially higher boiling point and lower volatility. This physical property difference is important for process chemists: the target compound will be easier to handle under reduced pressure and will have different retention times in chromatographic purification, allowing for clear separation from lower‑molecular‑weight impurities or byproducts.

Physical properties
Data to verify
Estimated boiling point >100°C higher than short-chain analog
Facilitates purification under reduced pressure
Based on molecular weight inference; experimental data limited
Process Chemistry Physical Chemistry Separation Science

Ethyl 10-(methanesulfonyl)decanoate: Applications & Procurement


Rorifone Synthesis and Bioactive Analogs

This compound is the documented intermediate for Rorifone (10‑(methylsulfonyl)decanenitrile), a plant‑derived sulfone with expectorant and potential anticancer activities [1][2]. The ethyl ester group is specifically required for the final nucleophilic displacement step with cyanide or other nucleophiles. Procurement of this exact ester ensures compatibility with established synthetic protocols and avoids the need for additional functional group manipulations, making it the direct choice for medicinal chemistry and natural product synthesis programs.

Lipid Synthon: Membrane Biology & Drug Delivery

The C10 chain and terminal sulfone‑ester make this compound a valuable lipid synthon. Its calculated LogP of 3.80 [1] positions it within the lipophilicity range suitable for incorporation into lipid bilayers or for use as a hydrophobic anchor in prodrug design. Compared to shorter‑chain sulfonates, it offers greater membrane affinity, which can be leveraged in studies of fatty acid transport, lipid raft composition, or in the development of lipid‑based nanoparticle formulations.

Analytical Standard for Sulfonated Fatty Acid Esters

The distinct molecular weight (278.40800 g/mol) and unique combination of a C10 chain, ethyl ester, and methylsulfonyl group make this compound an excellent reference standard for LC‑MS and GC‑MS methods [2]. Its specific mass differentiates it from common interferents like decyl methanesulfonate (MW 236.37) or free fatty acids. Laboratories developing methods for the detection of sulfonated lipids or monitoring the synthesis of Rorifone should procure this compound as a certified analytical standard.

Application
Selection Property
Validation Focus
Rorifone and bioactive sulfone analog synthesis
Ethyl ester ready for nucleophilic displacement
Compatibility with established synthetic protocols
Lipid bilayer and drug delivery research
C10 lipophilic backbone
Partition coefficient and membrane insertion behavior
Analytical reference standard for sulfonated fatty acid esters
Distinct molecular weight (278.4 Da)
LC-MS/GC-MS retention time and mass spectral identity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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